1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane
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Overview
Description
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by reduction and methylation steps. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as solvent extraction, crystallization, and purification to achieve the required quality standards for commercial use .
Chemical Reactions Analysis
Types of Reactions
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of nausea and vomiting caused by chemotherapy.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin receptor antagonist, which helps in preventing nausea and vomiting by blocking the action of serotonin in the central nervous system. This interaction with serotonin receptors is crucial for its antiemetic effects .
Comparison with Similar Compounds
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine can be compared with other similar compounds such as:
Granisetron: Another serotonin receptor antagonist used for similar therapeutic purposes.
Ondansetron: A widely used antiemetic with a similar mechanism of action.
Dolasetron: Another compound in the same class with comparable effects .
These compounds share similar structures and mechanisms of action but may differ in their pharmacokinetics and specific clinical applications.
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-1-amine |
InChI |
InChI=1S/C9H18N2/c1-11-8-4-2-6-9(11,10)7-3-5-8/h8H,2-7,10H2,1H3 |
InChI Key |
IHGITWFZZORWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1(CCC2)N |
Origin of Product |
United States |
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